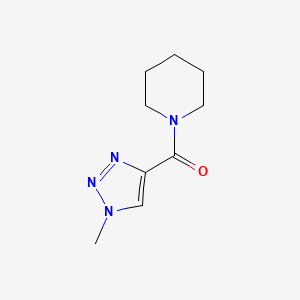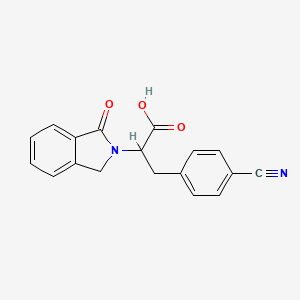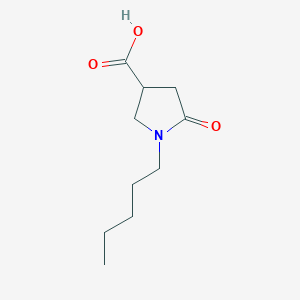
1H-indole-3-carbonyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-carbonyl cyanide is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties
Mécanisme D'action
Target of Action
1H-Indole-3-carbonyl cyanide, a member of the class of indoles, is an alpha-ketonitrile and a member of indoles . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes it a valuable candidate for developing new useful derivatives.
Mode of Action
The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction with its targets can result in changes in the function of these enzymes and proteins, leading to the compound’s biological effects.
Biochemical Pathways
Indole derivatives, including this compound, are known to affect a variety of biochemical pathways. They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are a result of the compound’s interaction with its targets, leading to changes in these biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties can impact the compound’s bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on its interaction with its targets. For example, it has been shown to have inhibitory activity against influenza A and Coxsackie B4 virus . Furthermore, it has been shown to have cytotoxic activity dependent on three cell lines: human liver (HUH7), breast (MCF7), and colon (HCT116) .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound. It is recommended to keep it in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . Other factors such as pH, temperature, and the presence of other compounds can also influence its action and efficacy.
Analyse Biochimique
Biochemical Properties
1H-Indole-3-carbonyl cyanide, like other indole derivatives, plays a significant role in biochemical reactions . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These compounds bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
The synthesis of 1H-indole-3-carbonyl cyanide typically involves the functionalization of the indole ring. One common method is the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units . Another approach involves the Friedel–Crafts reaction, which is widely used to functionalize aromatic rings, including indoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1H-Indole-3-carbonyl cyanide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the carbonyl group to other functional groups.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Indole-3-carbonyl cyanide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound’s biological activity makes it a valuable tool for studying various biological processes.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Comparaison Avec Des Composés Similaires
1H-Indole-3-carbonyl cyanide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-aldehyde: Used in the synthesis of various pharmaceuticals.
What sets this compound apart is its unique combination of a carbonyl group and a cyanide group attached to the indole ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
1H-indole-3-carbonyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKCWNQLRJKTBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[4-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2906867.png)
![5-fluoro-4-methyl-N-{[2-(morpholin-4-yl)pyridin-4-yl]methyl}pyridine-2-carboxamide](/img/structure/B2906868.png)

![N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide](/img/structure/B2906875.png)
![N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-4-(trifluoromethyl)benzamide](/img/structure/B2906877.png)
![3-{[1-(3-methoxybenzoyl)azetidin-3-yl]oxy}pyridine](/img/structure/B2906878.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-3,3-dimethylbutanamide](/img/structure/B2906882.png)
![2-{[2-(4-Chlorophenyl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2906883.png)

![3-(2,5-dimethoxyphenyl)-1-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrazole-5-carboxamide](/img/structure/B2906886.png)
![Ethyl imidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2906887.png)
![3-(2,5-dioxopyrrolidin-1-yl)-N-[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2906888.png)
